1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one
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Overview
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one is an organic compound with a complex structure that includes a heptanone backbone substituted with chloro, fluoro, and hydroxy groups on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde and heptanone.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and heptanone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one can be compared with similar compounds such as:
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of a heptanone backbone.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone backbone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2342-49-6 |
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Molecular Formula |
C13H16ClFO2 |
Molecular Weight |
258.71 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H16ClFO2/c1-2-3-4-5-6-12(16)10-7-9(15)8-11(14)13(10)17/h7-8,17H,2-6H2,1H3 |
InChI Key |
POGPFFROPQKOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origin of Product |
United States |
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